N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound with a complex structure that includes an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable alkylating agent to introduce the butyl group. This is followed by the reaction with N,N-dimethyl-1,2-ethanediamine to form the desired compound. The final step involves the conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the indene moiety to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups to the nitrogen atoms.
Scientific Research Applications
N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets and pathways. The indene moiety can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and compounds with similar functional groups, such as:
- 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride
- 1H-Inden-5-ol, 2,3-dihydro-
- 1H-Indene, 2,3-dihydro-5-methyl-
Uniqueness
N’-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of functional groups and the presence of the indene moiety. This gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-19(2)12-11-18-10-3-4-13-20-17-9-8-15-6-5-7-16(15)14-17;/h8-9,14,18H,3-7,10-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJBVMFMCTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCCOC1=CC2=C(CCC2)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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